(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Description
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS: 18740-34-6) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a carboxylic acid moiety. Its molecular formula is C₈H₆N₂O₃S, with a molecular weight of 210.21 g/mol . The structure includes a pyrimidine ring fused to a thiophene ring, with an acetic acid substituent at the 3-position of the pyrimidine scaffold.
Properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOPYHPEAZBTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396472 | |
| Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-34-6 | |
| Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions Using Carboxylic Acid Derivatives
A common strategy involves condensing 2-aminothiophene-3-carboxylic acid with acyl chlorides or anhydrides. For example, reacting 2-aminothiophene-3-carboxylic acid with chloroacetyl chloride in pyridine at 0°C forms an intermediate acylated product, which undergoes cyclization under reflux to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. Subsequent hydrolysis of the chloro group introduces the carboxylic acid functionality.
Reaction Conditions :
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Step 1 : Acylation at 0°C in pyridine (3 h).
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Step 2 : Cyclization via reflux in acetic acid (4 h).
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Step 3 : Hydrolysis with aqueous NaOH (2 h).
Gewald Reaction-Based Synthesis
The Gewald reaction constructs the thiophene ring by condensing a ketone, cyanoacetate, and sulfur. For instance, diethyl oxalate reacts with cyanoacetate and sulfur in the presence of triethylamine, forming 2-aminothiophene-3-carboxylate. This intermediate is then condensed with urea or thiourea under acidic conditions to form the pyrimidine ring. Introduction of the acetic acid group is achieved by substituting the ester with a bromoacetyl group, followed by hydrolysis.
Key Steps :
Hydrolysis of Ester Precursors
Ethyl (4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)acetate, synthesized via alkylation of the thieno[2,3-d]pyrimidin-4(3H)-one core, undergoes hydrolysis in methanol-water (3:1) with lithium hydroxide at 60°C for 6 h. This method avoids harsh acidic conditions, preserving the integrity of the heterocyclic ring.
Optimization :
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Solvent : Methanol-water mixture (3:1).
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Base : LiOH (2 equiv).
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Temperature : 60°C.
Optimization of Reaction Conditions
Temperature and Catalysis
Cyclization steps benefit from refluxing in acetic acid, which facilitates ring closure while minimizing side reactions. The use of phosphorus oxychloride as a catalyst in dichloromethane at 45°C improves regioselectivity during pyrimidine formation.
Solvent Systems
Polar aprotic solvents like DMF enhance solubility during acylation, while pyridine acts as both solvent and base in initial condensation steps. Hydrolysis efficiency is maximized in methanol-water mixtures due to balanced polarity.
Coupling Reagents
For intermediates requiring amidation or esterification, HATU outperforms EDCI/HOBt in yield (88% vs. 53–65%). Oxalyl chloride is preferred for converting carboxylic acids to reactive acyl chlorides, enabling high-yield couplings.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel column chromatography with hexane-ethyl acetate (1:1) effectively isolates the target compound from by-products. Flash chromatography reduces purification time while maintaining resolution.
Recrystallization
Ethanol-water (4:1) is optimal for recrystallization, yielding high-purity crystals with sharp melting points (192–193°C).
Spectroscopic Validation
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IR : Peaks at 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 660 cm⁻¹ (C-S).
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¹H NMR : δ 3.8–4.2 ppm (CH₂ of acetic acid), δ 12–13 ppm (COOH).
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¹³C NMR : δ 170 ppm (C=O of acetic acid), δ 165 ppm (pyrimidinone C=O).
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield | Purification |
|---|---|---|---|---|
| Condensation | 2-Aminothiophene-3-carboxylic acid | Chloroacetyl chloride | 72–81% | Column chromatography |
| Gewald Reaction | Diethyl oxalate, cyanoacetate | Sulfur, triethylamine | 65–88% | Recrystallization |
| Ester Hydrolysis | Ethyl thienopyrimidine acetate | LiOH | 85–92% | Liquid-liquid extraction |
Key Findings :
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The Gewald reaction offers scalability but requires stringent temperature control.
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Hydrolysis of esters provides the highest yields and avoids toxic reagents.
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Condensation routes are versatile for introducing diverse substituents.
Chemical Reactions Analysis
Types of Reactions
(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been explored for its antimicrobial and anti-inflammatory activities .
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used in the formulation of pesticides and herbicides, as well as in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. It also inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular properties, and safety profiles:
Structural and Functional Insights
- Cyclopenta-fused systems (CAS 371206-03-0) expand the aromatic core, likely influencing electronic properties and receptor interactions .
Safety Profiles :
- The trimethyl-substituted analog (CAS 878657-12-6) is explicitly labeled as toxic if swallowed (Risk Code 25), emphasizing the need for careful handling .
- Compounds like the cyclopenta-fused derivative (CAS 371206-03-0) carry specific hazard warnings (H302/H312/H332), indicating oral, dermal, and inhalation toxicity risks .
Pharmacological Potential
- Thieno[2,3-d]pyrimidine scaffolds are explored in kinase inhibition and anticancer research due to their resemblance to purine bases.
- The fluorophenyl group (CAS 451461-16-8) is a common pharmacophore in drugs targeting enzymes or receptors requiring hydrophobic interactions .
- Carboxylic acid moieties in these compounds may facilitate solubility or act as hydrogen-bond donors for target engagement .
Biological Activity
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, with the chemical formula C₈H₆N₂O₃S and CAS number 18740-34-6, is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound is characterized by a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₃S |
| Molecular Weight | 210.21 g/mol |
| CAS Number | 18740-34-6 |
| MDL Number | MFCD06655141 |
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to inhibit tumor cell growth.
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Cell Line Studies :
- A study indicated that derivatives of thieno[2,3-d]pyrimidine showed better inhibitory activities against HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines compared to control groups .
- In another investigation, the compound exhibited IC50 values ranging from 19.4 μM to 40 μM against MCF-7 and HCT-116 cell lines .
- Mechanism of Action :
Other Biological Activities
Besides anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promise in other areas:
- Antioxidant Activity : Some studies have evaluated their potential as antioxidants, with certain derivatives displaying significant radical-scavenging activity .
- Enzyme Inhibition : The compounds have also been tested for their inhibitory effects on various enzymes relevant to disease mechanisms, such as cholinesterases and cyclooxygenases .
Case Studies
- Case Study 1 : A derivative of thieno[2,3-d]pyrimidine was synthesized and tested against MCF-7 cells. The results indicated a notable cytotoxic effect with an IC50 value of 19.4 μM, demonstrating its potential as an effective anticancer agent .
- Case Study 2 : In a comparative study involving several thieno[2,3-d]pyrimidine derivatives, one compound exhibited superior activity against HCT-116 cells with an IC50 value of 11.94 μM when compared to standard chemotherapeutic agents like doxorubicin .
Q & A
Q. What novel applications of this compound are emerging in materials science or nanotechnology?
- Methodological Answer :
- Coordination polymers : Synthesize metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes, leveraging the acetic acid moiety for ligand binding .
- Surface functionalization : Immobilize the compound on gold nanoparticles for targeted drug delivery systems .
Data Contradiction Analysis Example
Scenario : Conflicting MIC values (4 µg/mL vs. 32 µg/mL) for the same bacterial strain.
Resolution :
Verify assay conditions (e.g., inoculum size, growth medium).
Check compound solubility (use DMSO controls ≤1% v/v) .
Validate purity via LC-MS to rule out degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
